molecular formula C28H37N7O B1255353 [3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone

[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone

Cat. No.: B1255353
M. Wt: 487.6 g/mol
InChI Key: PJMXWGYUYMLFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone is a member of piperazines.

Scientific Research Applications

HIV Infection Treatment

  • The compound is compared with other noncompetitive allosteric antagonists of CCR5, a receptor crucial in HIV-1 infection. It demonstrates unique properties in blocking the calcium response effects of CCR5 activation, which could be pivotal in developing new HIV treatment strategies (Watson et al., 2005).

Antibacterial Properties

  • Novel triazole analogues of piperazine, including this compound, have been synthesized and show significant inhibition against various human pathogenic bacteria. This indicates potential for development as antibacterial agents (Nagaraj et al., 2018).

Potential in CB2 Receptor Agonism

  • A synthetic approach for derivatives of this compound, which are selective CB2 receptor agonists, suggests potential use in therapeutic applications, possibly including pain management or neurodegenerative diseases (Luo & Naguib, 2012).

Exploring Neuropharmacological Effects

  • Research on similar compounds demonstrates their potential as central nervous system agents, with neuroleptic-like activity, which could be useful in treating neurological disorders or mental health conditions (Hino et al., 1988).

Enzyme Inhibition for Alzheimer's Disease

  • Certain amides related to this compound have shown enzyme inhibitory potentials, suggesting their use as templates for new drugs against Alzheimer's disease (Hassan et al., 2018).

Anticancer Properties

  • Derivatives of the compound have shown antiproliferative activity against human leukemia cells, indicating its potential as an anticancer agent (Vinaya et al., 2011).

Antibacterial and Cytotoxicity Studies

  • The compound has been synthesized and tested for antibacterial properties, showing good inhibitory activity against various bacterial strains. It also demonstrates mild cytotoxicity, making it a potential therapeutic agent (Abbasi et al., 2018).

Properties

Molecular Formula

C28H37N7O

Molecular Weight

487.6 g/mol

IUPAC Name

[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C28H37N7O/c1-20-7-6-8-23(17-20)34-16-15-33(18-21(34)2)28(36)22-10-13-32(14-11-22)26-25-27(30-19-29-26)35-12-5-3-4-9-24(35)31-25/h6-8,17,19,21-22H,3-5,9-16,18H2,1-2H3

InChI Key

PJMXWGYUYMLFCR-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3CCN(CC3)C4=NC=NC5=C4N=C6N5CCCCC6

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3CCN(CC3)C4=NC=NC5=C4N=C6N5CCCCC6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone
Reactant of Route 2
Reactant of Route 2
[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone
Reactant of Route 3
Reactant of Route 3
[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone
Reactant of Route 4
Reactant of Route 4
[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone
Reactant of Route 5
Reactant of Route 5
[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone
Reactant of Route 6
[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone

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